molecular formula C10H10O4 B120961 3-(3,4-Methylenedioxyphenyl)propionic acid CAS No. 2815-95-4

3-(3,4-Methylenedioxyphenyl)propionic acid

Cat. No. B120961
Key on ui cas rn: 2815-95-4
M. Wt: 194.18 g/mol
InChI Key: UIYJGLLTSVRSBM-UHFFFAOYSA-N
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Patent
US05064945

Procedure details

In 5 ml of absolute methanol was dissolved 500 mg of 3,4-methylenedioxy-cinnamic acid, followed by adding thereto 50 mg of 10% palladium-carbon, and the reaction was carried out with stirring in a hydrogen stream at room temperature for 5 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:14][C:13]2[CH:12]=[CH:11][C:5]([CH:6]=[CH:7][C:8]([OH:10])=[O:9])=[CH:4][C:3]=2[O:2]1.[H][H]>CO.[C].[Pd]>[CH2:1]1[O:14][C:13]2[CH:12]=[CH:11][C:5]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[CH:4][C:3]=2[O:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
C1OC=2C=C(C=CC(=O)O)C=CC2O1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Three
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding

Outcomes

Product
Name
Type
Smiles
C1OC=2C=C(C=CC2O1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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